Hepatic Glutathione Elevation
In a direct head-to-head comparison in mice, administration of 1200 mg/kg N-acetyl-L-cysteine nearly doubled peak hepatic glutathione concentrations at 3 hours post-dose relative to control levels. In contrast, the D-isomer at the same dose failed to increase hepatic glutathione, with liver concentrations remaining similar to control, confirming that D-NAC cannot enter the glutathione synthesis pathway [1].
| Evidence Dimension | Hepatic glutathione (GSH) pool elevation in vivo |
|---|---|
| Target Compound Data | No increase; liver concentrations remained similar to control |
| Comparator Or Baseline | N-acetyl-L-cysteine (L-NAC): near doubling of peak hepatic GSH at 3 hr post 1200 mg/kg |
| Quantified Difference | Qualitative: L-NAC produces near 2-fold increase; D-NAC produces no detectable increase |
| Conditions | Mouse model; 1200 mg/kg dose; hepatic glutathione measured at 3 hr post-dose |
Why This Matters
This confirms D-NAC is unsuitable for experiments requiring glutathione elevation, but ideal as a negative control or for isolating thiol-mediated effects independent of GSH biosynthesis.
- [1] Wong BK, Chan HC, Corcoran GB. Selective effects of N-acetylcysteine stereoisomers on hepatic glutathione and plasma sulfate in mice. Toxicol Appl Pharmacol. 1986 Dec;86(3):421-9. View Source
